4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile
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Overview
Description
4-(Hydroxymethyl)bicyclo[222]octane-1-carbonitrile is a bicyclic organic compound with a unique structure that includes a hydroxymethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the use of a nitrile precursor and a hydroxymethylating agent under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane]
Uniqueness
4-(Hydroxymethyl)bicyclo[222]octane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a carbonitrile group within a bicyclic structure
Properties
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-7-9-1-4-10(8-12,5-2-9)6-3-9/h12H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTJUGZBCSYSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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